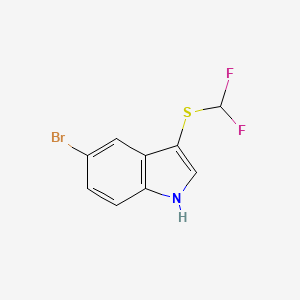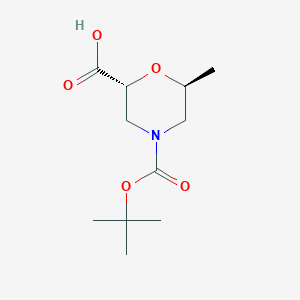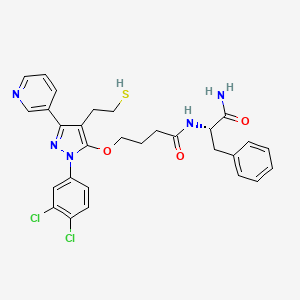
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an amino group, a phenyl group, and a pyrazole ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing mercaptoethyl group.
Reduction: Reduction reactions could target the carbonyl group or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group could yield sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions could be of particular interest.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding. Further research would be needed to explore its pharmacological properties.
Industry
In an industrial context, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its diverse functional groups make it a versatile candidate for various applications.
Mécanisme D'action
The mechanism by which (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
- ®-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C29H29Cl2N5O3S |
|---|---|
Poids moléculaire |
598.5 g/mol |
Nom IUPAC |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-[2-(3,4-dichlorophenyl)-5-pyridin-3-yl-4-(2-sulfanylethyl)pyrazol-3-yl]oxybutanamide |
InChI |
InChI=1S/C29H29Cl2N5O3S/c30-23-11-10-21(17-24(23)31)36-29(22(12-15-40)27(35-36)20-8-4-13-33-18-20)39-14-5-9-26(37)34-25(28(32)38)16-19-6-2-1-3-7-19/h1-4,6-8,10-11,13,17-18,25,40H,5,9,12,14-16H2,(H2,32,38)(H,34,37)/t25-/m0/s1 |
Clé InChI |
FCNYYOCIWGDRSS-VWLOTQADSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CCCOC2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)CCS |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CCCOC2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


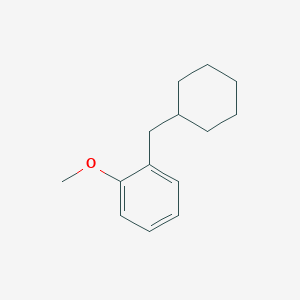
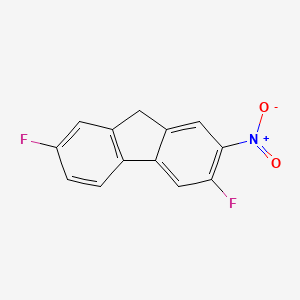
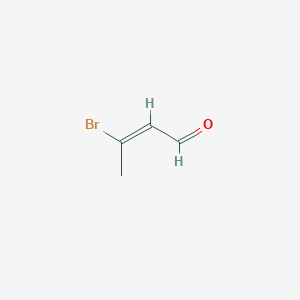
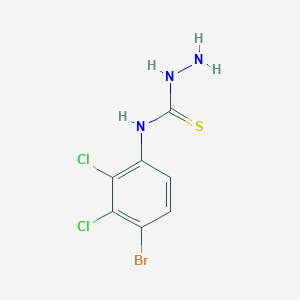

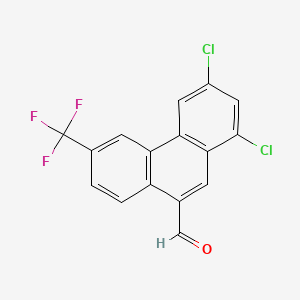
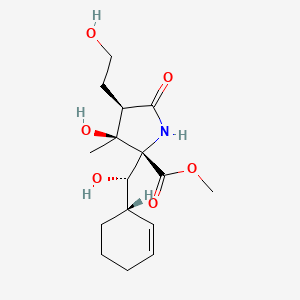

![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)

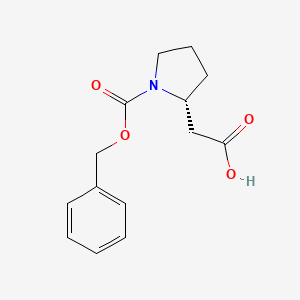
![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)
